molecular formula C25H21NO6 B3455045 3,4,5-trimethoxy-N-[3-(2-oxochromen-3-yl)phenyl]benzamide CAS No. 5751-55-3

3,4,5-trimethoxy-N-[3-(2-oxochromen-3-yl)phenyl]benzamide

Cat. No.: B3455045
CAS No.: 5751-55-3
M. Wt: 431.4 g/mol
InChI Key: UQUDOGWGSXRGGB-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-[3-(2-oxochromen-3-yl)phenyl]benzamide is a complex organic compound known for its diverse applications in scientific research. This compound features a trimethoxyphenyl group, a benzamide moiety, and a chromenyl group, making it a unique molecule with potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[3-(2-oxochromen-3-yl)phenyl]benzamide typically involves the following steps:

    Formation of the Chromenyl Intermediate: The chromenyl group can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling Reaction: The chromenyl intermediate is then coupled with a 3,4,5-trimethoxyphenylamine derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Final Benzamide Formation: The final step involves the formation of the benzamide bond under mild heating conditions, often in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced aromatic compounds.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

3,4,5-Trimethoxy-N-[3-(2-oxochromen-3-yl)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-microbial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[3-(2-oxochromen-3-yl)phenyl]benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.

    Pathways Involved: Key pathways include the inhibition of tubulin polymerization, modulation of heat shock proteins, and interference with oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide
  • 3,4,5-Trimethoxy-N-(2-pyridinyl)benzamide
  • 3,4,5-Trimethoxy-N-(3-methylphenyl)benzamide

Uniqueness

3,4,5-Trimethoxy-N-[3-(2-oxochromen-3-yl)phenyl]benzamide stands out due to its unique combination of the chromenyl and trimethoxyphenyl groups, which confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

3,4,5-trimethoxy-N-[3-(2-oxochromen-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO6/c1-29-21-13-17(14-22(30-2)23(21)31-3)24(27)26-18-9-6-8-15(11-18)19-12-16-7-4-5-10-20(16)32-25(19)28/h4-14H,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUDOGWGSXRGGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC(=C2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20360355
Record name 3,4,5-trimethoxy-N-[3-(2-oxochromen-3-yl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5751-55-3
Record name 3,4,5-trimethoxy-N-[3-(2-oxochromen-3-yl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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